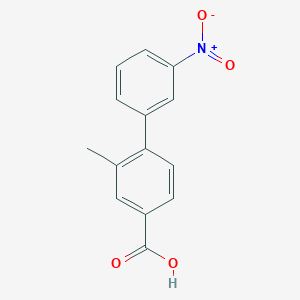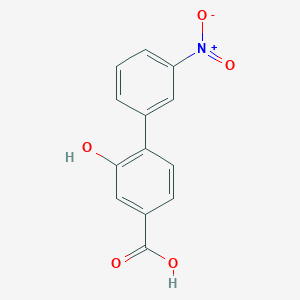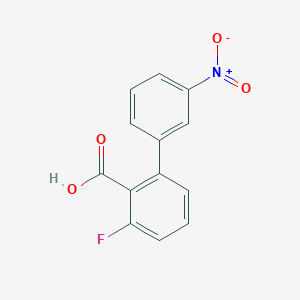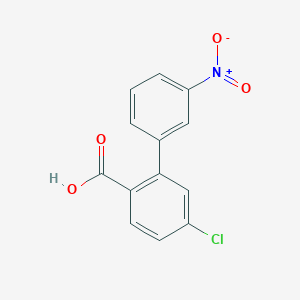
6-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(2-methylthiophenyl)benzoic acid, 95%, also known as 6-Methyl-2-methylthiophenyl benzoic acid or 6-Methyl-2-MTBA, is an aromatic carboxylic acid that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of about 160°C. This compound is a valuable tool for scientists due to its versatile properties, which allow it to be used in a variety of experiments.
科学的研究の応用
6-Methyl-2-MTBA is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the study of the mechanism of action of drugs. It is also used in the synthesis of other compounds, such as dyes and pigments. In addition, 6-Methyl-2-MTBA is used as a reagent in organic chemistry, in the synthesis of polymers, and in the study of enzyme kinetics.
作用機序
6-Methyl-2-MTBA is believed to act as a proton donor, donating protons to the active site of enzymes. This allows the enzyme to catalyze the reaction of the substrate molecules and produce the desired product. It is also believed to act as an inhibitor of certain enzymes, preventing them from catalyzing the reaction of the substrate molecules.
Biochemical and Physiological Effects
6-Methyl-2-MTBA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of certain receptors, such as the 5-HT2A receptor. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 6-Methyl-2-MTBA in laboratory experiments is that it is relatively easy to synthesize. This makes it a cost-effective reagent for researchers. Additionally, it has a wide range of applications, making it a useful tool for scientists. However, there are some limitations to using 6-Methyl-2-MTBA in laboratory experiments. For example, it is not always easy to obtain pure samples of this compound, which can lead to inaccurate results. In addition, it is not always easy to determine the exact concentration of the compound in a given sample.
将来の方向性
There are a number of potential future directions for research involving 6-Methyl-2-MTBA. One potential direction is the further study of its biochemical and physiological effects. This could include further investigation of its effects on enzyme activity and receptor activity, as well as its potential antioxidant properties. Another potential direction is the development of new synthesis methods for 6-Methyl-2-MTBA, which could make it easier to obtain pure samples of this compound. Finally, further research could be done to explore the potential applications of 6-Methyl-2-MTBA in the development of new drugs and other compounds.
合成法
6-Methyl-2-MTBA can be synthesized in a variety of ways, including the reaction of 2-methylthiophenol and bromoacetic acid. This method involves the use of a strong base, such as sodium hydroxide, to catalyze the reaction. This reaction produces 6-Methyl-2-MTBA as the main product, with the other product being sodium bromoacetate. Another method of synthesis involves the reaction of 2-methylthiophenol and methacrylic acid. This method also requires the use of a strong base, such as sodium hydroxide, to catalyze the reaction. This reaction produces 6-Methyl-2-MTBA as the main product, with the other product being sodium methacrylate.
特性
IUPAC Name |
2-methyl-6-(2-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-6-5-8-12(14(10)15(16)17)11-7-3-4-9-13(11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIAHFWWKUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














